molecular formula C18H19F3N4O3S B2527303 N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921795-59-7

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B2527303
CAS RN: 921795-59-7
M. Wt: 428.43
InChI Key: PYODYHVMOHCKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Excretion Patterns

Research on related compounds, such as mirabegron, provides insights into absorption, metabolism, and excretion patterns, which are crucial for understanding how similar drugs could be metabolized in the human body. The detailed study of mirabegron's mass balance and metabolite profiles in healthy male volunteers after oral administration reveals its rapid absorption, circulation in plasma as unchanged form and metabolites, and recovery in urine and feces mainly as the unchanged form (Shin Takusagawa et al., 2012). Such studies are essential for drug development, providing a foundation for safety, efficacy, and dosing guidelines.

Enzymatic Activity and Oxidative Stress

Investigations into the effects of drugs on enzymatic pathways, such as those involving cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), are vital. The study by Arne Trettin and colleagues (2014) on paracetamol indicates how a drug interacts with these enzymes, potentially leading to oxidative stress or influencing vasodilation and vasoconstriction balance, which could be relevant for understanding similar interactions of the specified compound (Arne Trettin et al., 2014).

Toxicity and Safety Profiles

Understanding the toxicity and safety profiles of chemical compounds is critical in scientific research. Studies on compounds like imidacloprid show the importance of assessing potential toxic effects and safety margins, which is fundamental for any new drug development or research application involving chemical compounds (S. Shadnia & H. H. Moghaddam, 2008).

Biomonitoring and Exposure Assessment

Research on metabolites of neonicotinoid insecticides in urine samples from China highlights the significance of biomonitoring studies for understanding human exposure to chemicals. Such studies are crucial for assessing the public health impact and environmental exposure to new compounds, guiding regulatory policies and safety standards (Shi-ming Song et al., 2020).

properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c19-18(20,21)11-1-3-12(4-2-11)24-16(28)10-29-17-22-7-14(9-26)25(17)8-15(27)23-13-5-6-13/h1-4,7,13,26H,5-6,8-10H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYODYHVMOHCKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

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